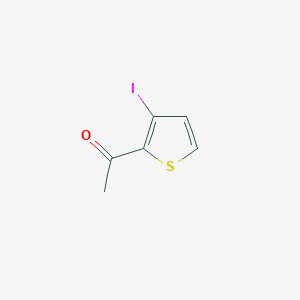

1-(3-Iodothiophen-2-yl)ethanone

Description

Significance of Thiophene (B33073) Heterocycles in Modern Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comderpharmachemica.com Its unique electronic properties and reactivity make it a valuable building block in the synthesis of a wide array of organic molecules. numberanalytics.comcognizancejournal.com Thiophene and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov The thiophene nucleus is a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Numerous drugs across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents, incorporate the thiophene moiety. cognizancejournal.comresearchgate.netnih.gov

The aromaticity of thiophene is comparable to that of benzene (B151609), yet it exhibits distinct reactivity, often being more susceptible to electrophilic substitution reactions. numberanalytics.comresearchgate.net This characteristic allows for the targeted introduction of functional groups, enabling the synthesis of complex molecular architectures. numberanalytics.com

Role of Substituted Ethanones as Versatile Synthetic Intermediates within Heterocyclic Frameworks

Substituted ethanones, which feature a carbonyl group attached to a heterocyclic ring, are highly versatile intermediates in organic synthesis. nih.govmdpi.com The ketone functional group can undergo a wide range of chemical transformations, including reduction to alcohols, conversion to amines, and participation in carbon-carbon bond-forming reactions. nih.gov These reactions provide pathways to a diverse set of more complex molecules.

Within the context of heterocyclic frameworks like thiophene, the ethanone (B97240) moiety serves as a synthetic handle, allowing for the elaboration of the molecule. For instance, the carbonyl group can be a precursor for the construction of new rings fused to the thiophene core or for the introduction of various side chains. mdpi.com The reactivity of the ethanone group, combined with the inherent properties of the thiophene ring, creates a powerful platform for synthetic chemists.

Strategic Importance of Halogenated Thiophenes in Directed Functionalization

The introduction of a halogen atom onto the thiophene ring, creating a halogenated thiophene, is a crucial strategy for directed functionalization. nih.gov Halogens, such as iodine, act as versatile reactive handles, enabling a variety of cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals, allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the thiophene ring. wikipedia.org

This directed functionalization is of paramount importance in the synthesis of complex molecules where regioselectivity is key. The ability to introduce a substituent at a defined position on the thiophene ring is essential for controlling the final structure and, consequently, the properties of the target molecule. nih.gov The use of halogenated thiophenes has become a widespread and powerful tool in modern organic synthesis. nih.govorganic-chemistry.org

Academic Research Trajectory of 1-(3-Iodothiophen-2-yl)ethanone within Thiophene Chemistry

While a detailed historical research trajectory for this compound is not extensively documented in readily available literature, its importance can be inferred from the broader context of thiophene chemistry. The synthesis of related compounds, such as 3-iodothiophenes, has been a subject of interest, with methods like direct iodocyclization of 1-mercapto-3-yn-2-ols being developed. organic-chemistry.org The presence of both the iodo and the ethanone functional groups on the thiophene ring makes this compound a valuable intermediate for the synthesis of more complex, polysubstituted thiophene derivatives. Research involving this compound likely focuses on its use in cross-coupling reactions to introduce new substituents at the 3-position and on transformations of the ethanone group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYWIOYHXDYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356002 | |

| Record name | 2-acetyl-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89380-60-9 | |

| Record name | 2-acetyl-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 3 Iodothiophen 2 Yl Ethanone

Transformations Involving the Thiophene (B33073) Ring

The reactivity of the thiophene ring in 1-(3-iodothiophen-2-yl)ethanone is dictated by the electronic effects of its substituents: the electron-withdrawing acetyl group at the C2 position and the iodine atom at the C3 position. The carbon-iodine bond is the primary site for transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halo-Position

The carbon-iodine (C-I) bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the C3 position of this compound a prime site for functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. mdpi.comnih.gov For this compound, this reaction would involve its coupling with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. simsonpharma.com This would theoretically yield 1-(3-aryl- or 3-vinylthiophen-2-yl)ethanone derivatives. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetallation with the boronic acid and reductive elimination to give the final product and regenerate the catalyst. mdpi.com Studies on related substrates, such as 2,5-dibromothiophene (B18171) and various aryl halides, confirm the general applicability of this reaction to thiophene systems. nih.govresearchgate.net

Sonogashira Cross-Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. ambeed.comwikipedia.org Applied to this compound, this would produce 1-(3-alkynylthiophen-2-yl)ethanone derivatives. The reaction is valued for its mild conditions. ambeed.comwikipedia.org The mechanism involves a palladium cycle, similar to the Suzuki reaction, and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetallation step with the palladium complex. wikipedia.org

Other Carbon-Carbon Bond Formations (e.g., Heck Reactions, Oxidative Cross-Coupling)

The Heck reaction couples an aryl or vinyl halide with an alkene to create a new substituted alkene. researchgate.netmdpi.com Theoretically, reacting this compound with various alkenes under Heck conditions (a palladium catalyst and a base) would lead to 1-(3-vinylthiophen-2-yl)ethanone derivatives. nih.govnih.gov Oxidative cross-coupling reactions represent another class of C-C bond formation, though specific examples involving the target compound are not documented.

Metallation Chemistry of Thiophenes

Metallation, typically lithiation using organolithium reagents like n-butyllithium, is a common method to functionalize thiophene rings. The position of metallation is directed by existing substituents. For this compound, the directing effects of the acetyl and iodo groups would be competitive. Furthermore, iodine-lithium exchange at the C3 position is a highly probable and rapid reaction that would selectively generate the 3-lithiated species. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. Direct C-H lithiation at other positions would likely be less favored compared to the iodine-lithium exchange. Studies on related thieno[3,2-b]thiophene (B52689) systems show that bromine-lithium exchange is a standard procedure for introducing functionality. rsc.org

Remote Functionalization and Activation via Thiophene Moieties

Remote C-H functionalization allows for the activation of C-H bonds that are not adjacent to a directing group. nih.govnih.govrsc.org This is often achieved by using a template that positions a catalyst to interact with a specific, distant C-H bond. In the context of this compound, the acetyl group or a derivative thereof could potentially be used to direct a catalyst to functionalize the C5 position of the thiophene ring or even C-H bonds on a substituent attached at the C3 position after a primary coupling reaction. However, no specific research has been published demonstrating this concept for the target molecule.

Transformations Involving the Ethanone (B97240) Functional Group

The ethanone moiety, an acetyl group attached to the thiophene ring, is a versatile handle for a wide array of chemical reactions. These transformations allow for the elaboration of the molecule, leading to the synthesis of diverse and complex chemical structures. The reactivity of the ethanone group can be broadly categorized into reactions at the α-carbon and reactions at the carbonyl carbon.

α-Functionalization of Ketones

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that opens up a plethora of possibilities for α-functionalization.

Enolates are organic anions formed by the deprotonation of a carbonyl compound at the α-carbon. wikipedia.org They are powerful nucleophiles and are widely utilized in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The formation of an enolate from this compound would involve the treatment of the ketone with a suitable base, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA). wikipedia.org The resulting enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

The enolate of this compound can then react with various electrophiles, leading to the introduction of new substituents at the α-position. While specific examples for this particular iodinated thiophene ketone are not prevalent in the searched literature, the general principles of enolate chemistry are well-established and would be expected to apply. masterorganicchemistry.combham.ac.uk

Umpolung Strategies:

Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal polarity of a functional group. rsc.orgresearchgate.net In the context of ketones, the α-carbon is typically nucleophilic (via the enolate). Umpolung strategies aim to make this position electrophilic. While direct applications of umpolung to this compound are not explicitly detailed in the provided search results, the concept represents a powerful tool for synthetic chemists. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net One common umpolung approach involves the formation of an enol ether, which can then be functionalized in ways complementary to enolate chemistry.

The α-position of ketones can be readily halogenated under both acidic and basic conditions. wikipedia.orglibretexts.org This reaction is a fundamental transformation in organic synthesis, providing a versatile intermediate for further reactions. nih.gov

Under acidic conditions, the halogenation proceeds through an enol intermediate. libretexts.orgpressbooks.pub The reaction is typically catalyzed by an acid, and the rate of reaction is independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orgpressbooks.pub For unsymmetrical ketones, halogenation in acid generally occurs at the more substituted α-carbon. pressbooks.pub

In the case of this compound, treatment with a halogen such as bromine (Br₂) in acetic acid would be expected to yield 2-bromo-1-(3-iodothiophen-2-yl)ethanone. libretexts.orgnih.gov

Under basic conditions, halogenation occurs via an enolate intermediate. wikipedia.org The reaction is often faster than under acidic conditions, and successive halogenations can occur, sometimes leading to the haloform reaction if a methyl ketone is used. wikipedia.org The regioselectivity under basic conditions favors halogenation at the less substituted α-carbon. wikipedia.org

The α-haloketones produced are valuable synthetic intermediates. For instance, they can undergo dehydrohalogenation to form α,β-unsaturated ketones. libretexts.orgpressbooks.pub

Condensation Reactions

The ethanone functional group of this compound readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones and related α,β-unsaturated ketones. researchgate.netnih.govjetir.orgnih.govrsc.org These reactions involve the base-catalyzed reaction of the ketone with an aldehyde. gordon.edu

In a typical Claisen-Schmidt condensation, the ketone is treated with a base, such as sodium hydroxide or potassium hydroxide, to generate an enolate. nih.govjetir.orggordon.edu This enolate then acts as a nucleophile and attacks the carbonyl carbon of an aldehyde. The resulting aldol (B89426) addition product can then undergo dehydration to yield the more stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govgordon.edu

For example, the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base like NaOH in ethanol (B145695) would yield the corresponding (E)-1-(3-iodothiophen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one. The formation of various chalcone derivatives from different acetophenones and aldehydes is a widely documented synthetic strategy. researchgate.netnih.govjetir.orgnih.gov

These condensation reactions are highly versatile, allowing for the synthesis of a wide array of chalcones with diverse substitution patterns on both aromatic rings. nih.govnih.gov The reaction conditions can often be optimized to achieve high yields, including solvent-free methods that are environmentally benign. jetir.orgrsc.org

Table 1: Examples of Condensation Reactions

| Ketone | Aldehyde | Base | Product |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH | (E)-1-(3-Iodothiophen-2-yl)-3-phenylprop-2-en-1-one |

| 2-Hydroxy-3-iodo-5-methyl acetophenone | Various aromatic aldehydes | NaOH | Substituted chalcones |

| 1-(4-Acetylphenyl)-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one | Various aromatic aldehydes | aq. alkali | Chalcone derivatives |

Reactions with Organometallic Reagents (e.g., Grignard Additions)

The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition by organometallic reagents, such as Grignard reagents (R-MgX). leah4sci.com This reaction is a powerful tool for forming new carbon-carbon bonds and for the synthesis of alcohols. leah4sci.com

The addition of a Grignard reagent to this compound would proceed via the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. This leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. leah4sci.com

For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 2-(3-iodothiophen-2-yl)propan-2-ol. The choice of the Grignard reagent determines the nature of the alkyl or aryl group that is introduced. leah4sci.com

It is important to note that Grignard reagents are highly reactive and can also react with other functional groups. In the case of this compound, the iodine atom on the thiophene ring could potentially undergo reaction with the Grignard reagent, leading to side products. Careful control of reaction conditions is therefore crucial.

Heteroatom Additions and Cyclizations Involving the Carbonyl

The carbonyl group of this compound can react with various heteroatom nucleophiles, leading to a range of addition and cyclization products. These reactions are fundamental in the synthesis of heterocyclic compounds.

One important class of reactions involves the reaction with hydrazine (B178648) derivatives to form hydrazones, which can then be cyclized to form pyrazoles or other nitrogen-containing heterocycles. For example, the reaction of a chalcone derived from this compound with hydrazine hydrate (B1144303) can lead to the formation of a pyrazoline derivative.

Similarly, reaction with hydroxylamine (B1172632) yields an oxime. The reaction with thiourea (B124793) can lead to the formation of pyrimidine-2-thiones. researchgate.net

Intramolecular cyclization reactions are also possible, particularly if a suitable functional group is present elsewhere in the molecule that can react with the carbonyl group. For instance, if a nucleophilic group were present on a side chain attached to the thiophene ring, it could potentially attack the carbonyl carbon to form a new ring system. While specific examples for this compound are not detailed in the provided search results, the principles of such cyclizations are well-established in organic chemistry. nih.gov For instance, the intramolecular cyclocondensation of dicarbonyl compounds in acidic medium is a known method for forming cyclic structures. nih.gov

Chemoselective Reactivity and Orthogonal Transformations

The core of this compound's synthetic potential lies in the differential reactivity of its two primary functional groups: the carbon-iodine bond and the ketone. The ability to selectively manipulate one group while leaving the other intact, known as chemoselectivity, is a cornerstone of modern organic synthesis. Furthermore, the potential for orthogonal transformations—reactions that can be carried out sequentially on the same molecule without interfering with each other—opens up avenues for the efficient construction of complex molecular architectures.

Selective Functionalization of the Halogen versus Ketone Moiety

In principle, the iodo and ketone functionalities on the thiophene ring offer distinct reaction pathways. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the thiophene ring.

Conversely, the ketone group is susceptible to a wide array of nucleophilic additions and condensation reactions. These include, but are not limited to, reactions with Grignard reagents, organolithium compounds, and the formation of imines, enamines, and hydrazones.

The challenge and the opportunity lie in controlling which group reacts. The choice of reagents and reaction conditions would be paramount in dictating the outcome. For instance, a palladium-catalyzed Sonogashira coupling using a terminal alkyne in the presence of a copper co-catalyst and a mild base would be expected to selectively target the C-I bond, leaving the ketone untouched. In contrast, reaction with a strong, non-nucleophilic base followed by an electrophile might lead to enolate formation and subsequent functionalization at the carbon alpha to the carbonyl group, although this could be complicated by the acidity of the thiophene ring protons.

Tandem and Cascade Reactions Incorporating this compound

The bifunctional nature of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly sought after for their efficiency and atom economy.

A hypothetical tandem reaction could involve an initial cross-coupling at the iodine position, followed by an intramolecular reaction involving the newly introduced group and the ketone. For example, a Suzuki coupling to introduce a boronic acid with a tethered nucleophile could, under the right conditions, lead to a subsequent intramolecular cyclization onto the ketone.

Another possibility would be a tandem reaction initiated at the ketone. For instance, the formation of a specific enolate could be followed by an intramolecular cyclization that displaces the iodine atom, leading to the formation of a fused ring system.

However, as with the selective functionalization, the current body of scientific literature does not provide concrete examples of tandem or cascade reactions that have been successfully developed and reported for this compound. The design and execution of such reaction sequences for this specific molecule remain an open area for future research.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(3-Iodothiophen-2-yl)ethanone is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the acetyl group. The two aromatic protons on the thiophene ring would appear as two distinct doublets, due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the acetyl group and the iodine atom. The methyl protons of the acetyl group would appear as a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. It is anticipated that the spectrum will show signals for the two carbons of the acetyl group (the carbonyl carbon and the methyl carbon) and the four carbons of the thiophene ring. The chemical shift of the carbonyl carbon is expected to be the most downfield. The positions of the carbons in the thiophene ring will be influenced by the iodine and acetyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong absorption band is anticipated in the region of 1660-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹. The C-S stretching vibration within the thiophene ring typically appears in the fingerprint region, and the C-I stretching vibration is expected at lower frequencies, generally in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom and one sulfur atom. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and the iodine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

Extensive searches for the crystallographic data of the chemical compound this compound have not yielded any specific results for its solid-state structure. Investigations across various scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not locate a published crystal structure for this particular molecule.

While the solid-state architecture of this compound remains uncharacterized by X-ray crystallography, data for structurally related compounds are available and provide some insights into the potential packing and molecular geometry of substituted thiophenes.

For instance, the crystal structure of 1-(3-Bromo-2-thienyl)ethanone , a closely related bromo-analogue, has been determined. In this structure, the non-hydrogen and aromatic hydrogen atoms are situated on a crystallographic mirror plane. The molecules form chains along the c-axis through intermolecular C—H···O hydrogen bonds. researchgate.net

Similarly, the crystal structure of 1-(Thiophen-3-yl)ethanone reveals a flip-type disorder of the thiophene ring, a common feature in many thiophene derivatives. sigmaaldrich.com The thiophene ring in this compound is essentially coplanar with the acetyl substituent. sigmaaldrich.com Its crystal lattice is stabilized by C-H···π hydrogen bonds, which create a sheet-like arrangement, and short S···O contacts that link adjacent sheets. sigmaaldrich.comresearchgate.net

The lack of specific crystallographic data for this compound means that a detailed analysis of its unit cell, space group, bond lengths, and bond angles, as determined by X-ray diffraction, cannot be provided at this time. Further experimental work would be required to elucidate the precise solid-state arrangement of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations could provide significant insights into the intrinsic properties of 1-(3-Iodothiophen-2-yl)ethanone.

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. For thiophene (B33073) derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is often a π*-antibonding orbital. The presence of an electron-withdrawing acetyl group and a large, polarizable iodine atom on the thiophene ring of this compound would significantly influence the energies and distributions of these orbitals.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine these properties. The results would typically be presented in a table summarizing key electronic parameters.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiophene Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound, which is not available in the reviewed literature.)

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.5 eV | Approximate energy required to remove an electron (related to EHOMO) |

| Electron Affinity (A) | 1.8 eV | Approximate energy released when an electron is added (related to ELUMO) |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.43 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Electrophilicity Index (ω) | 3.67 eV | A measure of electrophilic power |

Visualizing the HOMO and LUMO surfaces would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively.

DFT is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further reactions, such as cross-coupling or condensation reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure of the transition state is crucial for understanding the factors that control the reaction rate and selectivity. For instance, in a hypothetical nucleophilic substitution at the iodine-bearing carbon, DFT could be used to model the approach of the nucleophile and the departure of the iodide ion, revealing the geometry and energy of the transition state.

Molecules with rotatable single bonds, like the C-C bond between the thiophene ring and the acetyl group in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformers.

DFT calculations can be used to construct a potential energy surface (PES) by systematically rotating the dihedral angle of interest and calculating the energy at each step. The minima on the PES correspond to stable conformers, while the maxima correspond to transition states for conformational change. The planarity of the thiophene ring and the acetyl group would be a key feature to investigate, as conjugation effects often favor planar arrangements.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over a period of time.

For this compound, an MD simulation could be used to study its conformational flexibility in different solvent environments. It could also be used to simulate the interaction of the molecule with a biological target, such as an enzyme active site, providing insights into its potential biological activity. These simulations rely on a force field, a set of parameters that describe the potential energy of the system.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models are statistical in nature and are built on a dataset of compounds for which both the descriptors (calculated from the molecular structure) and the reactivity data are known.

For a QSRR study involving this compound, one would need a series of related thiophene derivatives with varying substituents. DFT-calculated parameters, such as HOMO-LUMO energies, dipole moment, and atomic charges, could be used as molecular descriptors. The reactivity could be, for example, the rate constant for a specific reaction. A statistically valid QSRR model could then be used to predict the reactivity of other, as-yet-unsynthesized, thiophene derivatives.

Computational Design and Prediction of Novel Transformations

The ultimate goal of many computational studies is to guide the design of new molecules and reactions. By understanding the electronic structure and reactivity of this compound, computational methods can be used to predict how it might behave in novel chemical transformations.

For example, by analyzing the LUMO and the distribution of positive charge on the molecule, one could predict the most likely sites for nucleophilic attack and design reactions accordingly. Similarly, by understanding the mechanism of known reactions, one could computationally explore variations in catalysts or reaction conditions to improve yield or selectivity, or even to discover entirely new reactions. This predictive power can significantly accelerate the discovery and development of new synthetic methodologies and functional materials based on the thiophene scaffold.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structural framework of 1-(3-Iodothiophen-2-yl)ethanone, possessing both an electrophilic acetyl group and a readily functionalizable carbon-iodine bond, makes it an attractive starting material for the construction of intricate heterocyclic systems. These systems are the core of many pharmaceuticals, agrochemicals, and materials with unique electronic properties.

While direct, documented syntheses of complex heterocycles starting specifically from this compound are not extensively reported in publicly available literature, its potential is evident from the established reactivity of its constituent functional groups. For instance, the acetyl group can participate in condensation reactions with various nucleophiles to form pyrazole, pyrimidine, and other heterocyclic rings. wikipedia.orgnih.govwikipedia.orgnih.govmdpi.com The carbon-iodine bond is a prime site for cross-coupling reactions, allowing for the introduction of a wide array of substituents and the formation of fused ring systems. researchgate.netbeilstein-journals.org

For example, the synthesis of thieno[2,3-c]pyrazoles has been achieved through the reaction of related thiophene (B33073) derivatives. wikipedia.orgwashington.edu Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized from appropriately functionalized thiophenes. nih.govnih.govmdpi.comscielo.br The strategic placement of the iodo and acetyl groups on the thiophene ring in this compound provides a logical starting point for the regioselective synthesis of such fused heterocyclic systems.

Precursor for Advanced Organic Materials Research

The development of novel organic materials with specific electronic and optical properties is a burgeoning area of research. Thiophene-containing oligomers and polymers are at the forefront of this field, exhibiting promising applications in organic electronics. The compound this compound serves as a key precursor in the synthesis of these advanced materials.

The presence of the iodine atom allows for the facile introduction of this thiophene unit into larger conjugated systems through various cross-coupling reactions. These reactions are fundamental to the construction of organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The acetyl group, in turn, can be chemically modified to fine-tune the electronic properties of the resulting materials. nih.gov

Role in the Synthesis of Optoelectronic Precursors

The synthesis of precursors for optoelectronic materials, such as those used in dye-sensitized solar cells (DSSCs), represents another significant application of this compound. mdpi.comntu.edu.twresearchgate.net Fused thiophene systems, often derived from precursors like this compound, are integral components of organic dyes used in these devices. mdpi.comresearchgate.net

The strategic incorporation of the this compound moiety into larger molecules allows for the systematic tuning of their absorption spectra and energy levels, which are critical parameters for efficient light harvesting and charge separation in solar cells. The versatility of this building block enables the synthesis of a diverse library of dye molecules for screening and optimization in DSSC applications.

Methodological Development in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond in this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern organic synthesis and have revolutionized the way complex molecules are constructed.

Key cross-coupling reactions where this compound can be utilized include:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgnih.govcore.ac.ukmdpi.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a carbon-carbon triple bond and extending the conjugated system. washington.eduorganic-chemistry.orgblucher.com.brmdpi.comunipi.it

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. researchgate.netorganic-chemistry.orgmdpi.comdiva-portal.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgmagtech.com.cnmdpi.comnih.gov

The reactivity of this compound in these transformations allows for the systematic exploration of reaction conditions and the development of new catalytic systems with improved efficiency and broader substrate scope.

Design of Novel Synthetic Reagents and Catalysts

While direct applications of this compound in the design of novel synthetic reagents and catalysts are not yet widely established, its versatile chemical nature presents significant potential. The thiophene ring and its substituents can be modified to create new ligands for transition metal catalysis. For instance, the acetyl group could be transformed into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, which are important classes of ligands in catalysis. The ability to further functionalize the molecule via the carbon-iodine bond adds another layer of tunability to the potential ligand or catalyst structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.